An In-Depth Technical Guide to the Structure Elucidation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the structural elucidation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. This document is designed to guide researchers through the logical process of piecing together molecular architecture from raw analytical data. We will delve into the rationale behind the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the self-validating nature of a multi-technique approach are emphasized throughout. While a definitive X-ray crystal structure for this specific molecule is not publicly available, this guide will culminate in an unambiguous structural confirmation based on the convergence of spectroscopic evidence.
Introduction: The Importance of Structural Integrity
The precise three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For drug development professionals and medicinal chemists, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. The dihydrobenzofuran scaffold is a privileged structure in numerous biologically active compounds, making the unambiguous characterization of its derivatives paramount. This guide will use 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid as a case study to illustrate a robust workflow for structural elucidation, ensuring scientific integrity and trustworthiness in research outcomes.
Experimental Design: A Multi-Faceted Approach
The elucidation of an unknown molecular structure is akin to solving a puzzle. Each piece of analytical data provides a clue, and it is the congruence of these clues that leads to a confident structural assignment. Our approach relies on the synergistic use of several key analytical techniques.
Representative Synthesis Protocol
A plausible synthetic route to 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid can be adapted from methods for analogous structures. A common strategy involves the reaction of a suitably substituted salicylic acid derivative.[1][2]
Step-by-Step Methodology:
-
Starting Material: Begin with a substituted salicylic acid, such as 3-isoprenyl-salicylic acid.
-
Cyclization: Under acidic conditions (e.g., using a Lewis acid like TiCl₄ or a protic acid), the isoprenyl group can be induced to cyclize with the phenolic hydroxyl group.[1] This reaction forms the dihydrofuran ring.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid.
Data Acquisition and Interpretation
The following sections will detail the expected data from each spectroscopic technique and the logical steps taken to interpret this information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an excellent first-pass technique to identify the key functional groups present in a molecule.[3][4]
Experimental Protocol (ATR-FTIR):
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the solid sample is placed on the ATR crystal, and firm contact is ensured.
-
The infrared spectrum is acquired, typically in the range of 4000-400 cm⁻¹.
-
The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after analysis.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2970 | Medium | C-H stretch (sp³ C-H) |
| ~1680 | Strong | C=O stretch (Aromatic Carboxylic Acid) |
| ~1600, 1480 | Medium-Weak | C=C stretch (Aromatic Ring) |
| ~1250 | Medium | C-O stretch (Aryl Ether and Carboxylic Acid) |
Interpretation:
The most telling feature in the IR spectrum is the very broad absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[5][6] The presence of a strong, sharp peak around 1680 cm⁻¹ is indicative of a carbonyl (C=O) stretch, and its position suggests it is conjugated with an aromatic ring.[7] The C-H stretching vibrations of the methyl and methylene groups are expected around 2970 cm⁻¹. The presence of aromatic C=C stretching peaks and a C-O stretching band for the aryl ether further supports the proposed dihydrobenzofuran core.[8]
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure.[9][10]
Experimental Protocol (Electron Ionization - MS):
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is vaporized and then ionized by a high-energy electron beam.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion.
Data Presentation:
| m/z | Relative Intensity | Assignment |
| 192 | High | Molecular Ion [M]⁺ |
| 177 | Very High (Base Peak) | [M - CH₃]⁺ |
| 149 | Medium | [M - CH₃ - CO]⁺ or [M - C₃H₇]⁺ |
| 131 | Medium | [M - COOH - H₂O]⁺ |
Interpretation:
The molecular ion peak at m/z 192 corresponds to the molecular weight of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid (C₁₁H₁₂O₃). The base peak at m/z 177 is highly characteristic and results from the loss of a methyl radical (•CH₃), a very favorable fragmentation due to the formation of a stable tertiary carbocation.[11][12] Further fragmentation can lead to the loss of carbon monoxide or other neutral fragments, giving rise to the other observed peaks. The fragmentation pattern strongly supports the presence of the gem-dimethyl group on the dihydrofuran ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[13][14]
Experimental Protocol (¹H and ¹³C NMR):
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The sample is placed in an NMR tube and inserted into the spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
¹H NMR Data Presentation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.4 | Triplet | 1H | Ar-H |
| ~6.9 | Doublet | 1H | Ar-H |
| ~3.1 | Singlet | 2H | -CH₂- |
| ~1.5 | Singlet | 6H | 2 x -CH₃ |
¹H NMR Interpretation:
-
The broad singlet at a very downfield chemical shift (~12.5 ppm) is characteristic of a carboxylic acid proton.[5]
-
The signals in the aromatic region (~6.9-7.8 ppm) with a total integration of 3H suggest a trisubstituted benzene ring. The splitting pattern (doublet, triplet, doublet) is consistent with three adjacent aromatic protons.
-
The singlet at ~3.1 ppm integrating to 2H is indicative of a methylene group (-CH₂-) that has no adjacent protons, which is consistent with its position on the dihydrofuran ring next to the gem-dimethyl group.
-
The prominent singlet at ~1.5 ppm integrating to 6H is a clear indication of two equivalent methyl groups (-CH₃), characteristic of the gem-dimethyl substitution at the 2-position of the dihydrofuran ring.
¹³C NMR Data Presentation:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~160 | Ar-C (quaternary, attached to O) |
| ~132 | Ar-C (CH) |
| ~128 | Ar-C (CH) |
| ~125 | Ar-C (quaternary, attached to COOH) |
| ~118 | Ar-C (CH) |
| ~87 | C (quaternary, attached to two CH₃ and O) |
| ~32 | -CH₂- |
| ~28 | 2 x -CH₃ |
¹³C NMR Interpretation:
-
The signal at ~172 ppm is in the typical range for a carboxylic acid carbonyl carbon.[5]
-
The signals in the aromatic region (~118-160 ppm) account for the six carbons of the benzene ring. The presence of two quaternary carbon signals in this region supports a trisubstituted pattern.
-
The signal at ~87 ppm is characteristic of a quaternary carbon singly bonded to an oxygen and two other carbons, which perfectly matches the C2 of the dihydrobenzofuran ring.
-
The signal at ~32 ppm corresponds to the methylene carbon (C3) of the dihydrofuran ring.
-
The signal at ~28 ppm represents the two equivalent methyl carbons of the gem-dimethyl group.
Structure Confirmation: The Convergence of Evidence
The final step in structure elucidation is to integrate all the spectroscopic data to see if it converges on a single, unambiguous structure.
The combined data paints a clear picture:
-
IR and NMR unequivocally confirm the presence of a carboxylic acid and an aromatic ring.
-
Mass Spectrometry provides the molecular formula (C₁₁H₁₂O₃) and a key fragmentation pattern indicating a gem-dimethyl group.
-
¹H and ¹³C NMR together map out the entire carbon-hydrogen framework, including the trisubstituted aromatic ring, the methylene group, and the two equivalent methyl groups attached to a quaternary carbon. The chemical shifts are all consistent with the proposed dihydrobenzofuran ring system.
All pieces of evidence independently and collectively support the structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid .
Conclusion
The structural elucidation of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid serves as a prime example of the power of a multi-spectroscopic approach in modern organic chemistry. By systematically acquiring and interpreting data from IR, MS, and NMR, a self-validating and trustworthy structural assignment can be achieved. This methodical process is fundamental to ensuring the integrity of chemical research and is an indispensable skill for scientists in both academic and industrial settings.
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